molecular formula C19H19N3OS B3278633 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone CAS No. 681158-23-6

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B3278633
CAS No.: 681158-23-6
M. Wt: 337.4 g/mol
InChI Key: APPOLCQHAJGORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound includes a benzothiazole moiety linked to a piperazine ring, which is further connected to a phenylethanone group. This unique structure contributes to its wide range of applications in medicinal chemistry and drug development.

Biochemical Analysis

Preparation Methods

The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone typically involves multi-step procedures. One common synthetic route includes the following steps :

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine under appropriate conditions.

    Phenylethanone Attachment: The final step involves the attachment of the phenylethanone group to the piperazine ring, often through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone has a wide range of scientific research applications :

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It has been studied for its potential to inhibit the growth of cancer cells and bacteria.

    Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and inflammatory disorders.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals, owing to its diverse biological activities.

Comparison with Similar Compounds

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone can be compared with other benzothiazole derivatives and piperazine-containing compounds :

    Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)benzothiazole exhibit similar anticancer activities but differ in their specific molecular targets and pathways.

    Piperazine Derivatives: Compounds such as 1-(2-chloroethyl)piperazine have different pharmacological profiles, including antipsychotic and antiviral activities.

The uniqueness of this compound lies in its combined benzothiazole and piperazine moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-18(14-15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)24-19/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPOLCQHAJGORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
Reactant of Route 3
Reactant of Route 3
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
Reactant of Route 4
Reactant of Route 4
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
Reactant of Route 5
Reactant of Route 5
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
Reactant of Route 6
Reactant of Route 6
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.